
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride
Overview
Description
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by the introduction of an amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-benzyl)-piperazine hydrochloride: Similar in structure but with a piperazine ring instead of a piperidine ring.
2-Chloro-benzylamine hydrochloride: Lacks the piperidine ring, making it structurally simpler.
1-(2-Chloro-phenyl)-piperidin-3-ylamine hydrochloride: Similar but with a phenyl group instead of a benzyl group.
Uniqueness: 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Biological Activity
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 2-chlorobenzyl group. Its molecular formula is CHClN·HCl, with a molecular weight of approximately 275.21 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies .
The mechanism of action of this compound involves interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest that this compound may modulate the activity of dopamine D2 and serotonin 5-HT receptors, which are crucial in mood regulation and cognitive functions .
Neurotransmitter Modulation
Research indicates that this compound can influence neurotransmitter systems, particularly those associated with psychiatric disorders. Its potential as a therapeutic agent in treating conditions such as depression and anxiety is under investigation. The compound's ability to interact with dopamine and serotonin pathways suggests it may help in managing mood disorders .
Antimicrobial Activity
In addition to its effects on the nervous system, this compound has been evaluated for antimicrobial properties. Studies have shown that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced antimicrobial efficacy .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of similar piperidine derivatives:
- Antidepressant Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antidepressant-like effects in animal models, correlating with their ability to increase serotonin levels in the brain .
- Antimicrobial Studies : Research involving piperidine derivatives indicated that modifications at the benzyl position could lead to compounds with potent antibacterial properties. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 31.25 µg/mL against various bacterial strains .
- Receptor Binding Studies : Structure-activity relationship (SAR) analyses have identified key structural features necessary for receptor binding and activity modulation. These studies emphasize the importance of substituents on the piperidine ring in enhancing biological activity .
Table 1: Comparison of Biological Activities
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antidepressant | N/A | |
Piperidine Derivative A | Antibacterial | 31.25 | |
Piperidine Derivative B | Antidepressant | N/A |
Mechanism | Description |
---|---|
Receptor Modulation | Interacts with dopamine D2 and serotonin 5-HT receptors to influence mood and cognition |
Antimicrobial Action | Exhibits antibacterial properties through structural modifications affecting bacterial growth |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-3-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;/h1-2,4,6,11H,3,5,7-9,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUVDSDETBBAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-85-5 | |
Record name | 3-Piperidinamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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